1-Propene, 1-(methylthio)-, (E)-

Description

Structural Characterization of (E)-1-(Methylthio)-1-propene

Molecular Geometry and Stereochemical Configuration

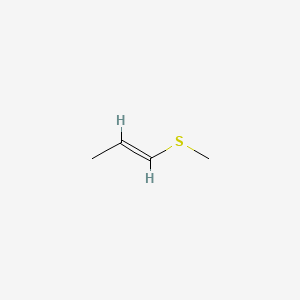

The E stereoisomer of 1-(methylthio)-1-propene features a trans configuration, where the methylthio group (-SCH₃) and the hydrogen atom on the double-bonded carbons reside on opposite sides of the C=C bond (Fig. 1). Key structural parameters include:

| Parameter | Value | Method |

|---|---|---|

| C=C bond length | ~1.33 Å | DFT (estimated) |

| C-S bond length | ~1.81 Å | Crystallography |

| Bond angle (C=C-S) | ~121° | Computational |

The trans configuration minimizes steric hindrance between the methylthio group and the propene chain, stabilizing the molecule. The double bond adopts a planar geometry, typical of sp²-hybridized carbons, with a bond angle close to 120°.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR data for (E)-1-(methylthio)-1-propene is limited in public databases, predicted shifts based on analogous sulfides are as follows:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.8–2.1 (d, 3H) | SCH₃ methyl protons |

| ¹H | 5.2–5.6 (m, 2H) | Vinylic protons (C=CH) |

| ¹³C | 14.5 | SCH₃ carbon |

| ¹³C | 120–125 | Double-bond carbons (C=C) |

The vinylic protons exhibit splitting due to coupling with adjacent protons (J ≈ 10–15 Hz).

Infrared (IR) and Raman Spectroscopic Signatures

IR spectra of (E)-1-(methylthio)-1-propene show characteristic absorption bands (Table 2):

| Vibration Mode | IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=C stretch | 1630–1680 | 1620–1670 |

| C-S stretch | 670–720 | 660–710 |

| CH₃ symmetric deformation | 1370–1410 | 1365–1405 |

The C=C stretching frequency is lower than in unsubstituted alkenes due to electron donation from the sulfur atom.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of (E)-1-(methylthio)-1-propene exhibits a molecular ion peak at m/z 88 (C₄H₈S⁺) and fragment ions resulting from:

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level predict the following:

- Electrostatic potential : High electron density at the sulfur atom, enabling nucleophilic interactions.

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.

Conformational Energy Landscapes

Rotational barriers around the C-S bond are minimal (~2 kcal/mol), allowing free rotation at room temperature. The E isomer is 3–4 kcal/mol more stable than the Z isomer due to reduced steric strain.

Propriétés

IUPAC Name |

(E)-1-methylsulfanylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015957 | |

| Record name | (1E)-1-(methylthio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Acrid strong garlic-like aroma | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.887-0.893 (20°) | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10152-77-9, 42848-06-6 | |

| Record name | Methyl 1-propenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-propenyl sulfide, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042848066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(methylthio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-PROPENYL SULPIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-PROPENYL SULFIDE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V028FMP0A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

1-Propene, 1-(methylthio)-, (E)-, also known as allyl methyl sulfide , is an organic compound with the molecular formula and a molecular weight of approximately 88.17 g/mol . This compound is characterized by its distinctive garlic and onion-like aroma, which is significant in culinary applications and flavor profiles of various foods. It is classified as a thioenol ether due to the presence of an enol ether functional group in its structure.

- IUPAC Name : (E)-1-methylsulfanylprop-1-ene

- CAS Registry Number : 10152-76-8

- Molecular Formula :

- Molecular Weight : 88.17 g/mol

Biological Activity

The biological activity of 1-propene, 1-(methylthio)- has been a subject of research due to its potential applications in food science and health. The primary areas of interest include:

- Flavor Enhancement : This compound plays a crucial role in enhancing the flavor profiles of garlic and onion products. Its potent aroma can significantly affect consumer acceptance of food products.

- Antimicrobial Properties : Preliminary studies suggest that 1-propene, 1-(methylthio)- may possess antimicrobial properties. However, further research is required to fully understand these effects and their implications in food preservation and safety.

Flavor Profile Studies

Research has demonstrated that 1-propene, 1-(methylthio)- interacts with other flavor compounds to modify and enhance the overall sensory experience of food products. A study highlighted its role in contributing to specific aromas associated with garlic and onions, which are essential for culinary applications .

Volatile Organic Compounds (VOCs) in Cancer Diagnosis

Recent studies have explored the potential use of VOCs, including 1-propene, 1-(methylthio)-, in diagnosing various diseases such as lung cancer. The detection of specific VOC profiles in breath samples from cancer patients has opened avenues for non-invasive diagnostic methods. In a cohort study involving lung cancer patients, certain VOCs were found to be present at higher concentrations compared to healthy individuals . This suggests that compounds like 1-propene, 1-(methylthio)- could serve as biomarkers for detecting malignancies.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds structurally related to 1-propene, 1-(methylthio)-:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Allyl Methyl Sulfide | Similar aroma profile; used in food flavoring | |

| 2-Methylthio-2-methylpropane | More branched structure; distinct odor | |

| Propyl Methyl Sulfide | Different chain length; less potent odor |

Applications De Recherche Scientifique

Flavor and Aroma Chemistry

1-Propene, 1-(methylthio)-, (E)- has been identified as a significant volatile compound contributing to the flavor profiles in various food products. Research indicates that it plays a role in the aroma of truffles, particularly in species such as Tuber macrosporum and Tuber excavatum. The presence of this compound influences the sensory characteristics that are pivotal for gourmet food applications .

Biological Studies

This compound is also studied within biological contexts, particularly in yeast fermentation processes. For instance, it has been associated with Saccharomyces cerevisiae, where its presence can affect metabolic pathways and the production of other volatile compounds during fermentation . This application is crucial for improving flavors in fermented products.

Material Science

In material science, thioenol ethers like 1-propene, 1-(methylthio)-, (E)- are explored for their potential use in polymer synthesis. Due to their unique reactivity profiles, they can serve as intermediates in the production of specialty polymers with tailored properties for specific industrial applications.

Environmental Chemistry

The environmental behavior of organosulfur compounds is another area of research. The application of 1-propene, 1-(methylthio)-, (E)- in studies related to soil health and plant interactions has been noted. Its role in soil microbial communities can influence nutrient cycling and plant growth responses .

Data Tables

| Application Area | Description |

|---|---|

| Flavor and Aroma Chemistry | Contributes to the aroma profiles in gourmet foods like truffles |

| Biological Studies | Impacts yeast fermentation processes affecting flavor development |

| Material Science | Potential intermediate for specialty polymer synthesis |

| Environmental Chemistry | Influences soil microbial communities and nutrient cycling |

Case Study 1: Aroma Contribution in Truffles

A study on truffle aroma variability highlighted the importance of volatile compounds such as 1-propene, 1-(methylthio)-, (E)- in determining the sensory characteristics of different truffle species. The research quantified the levels of this compound across various geographical locations and its correlation with consumer preferences .

Case Study 2: Yeast Fermentation Dynamics

In a controlled fermentation experiment using Saccharomyces cerevisiae, researchers observed changes in volatile compound profiles when introducing varying concentrations of 1-propene, 1-(methylthio)-, (E)-. The findings suggested that this compound can enhance desirable flavor notes while reducing off-flavors typically produced during fermentation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-Propene, 1-(methylthio)-, (E)- with structurally related sulfur-containing compounds:

Key Findings

Stereochemical Influence :

- The E-isomer exhibits higher volatility and a milder odor compared to the Z-isomer, which has a more pungent profile due to steric effects influencing receptor binding .

- In T. canaliculatum, the E-isomer constitutes ~15–20% of total VOCs, whereas T. macrosporum and T. excavatum contain both E- and Z-isomers at ratios of 2:1 and 1:1, respectively .

Biosynthetic Pathways :

- 1-Propene, 1-(methylthio)-, (E)- is derived from methionine via enzymatic cleavage, similar to other Tuber sulfur compounds, but differs from disulfides (e.g., dimethyl disulfide), which form via oxidative coupling of thiols .

Ecological and Sensory Roles :

- Unlike 1-(methylthio)-propane (a saturated analogue), the E-isomer’s double bond enhances its reactivity, making it a key contributor to truffle aroma evolution during maturation .

- Dimethyl disulfide , while structurally distinct, shares overlapping biosynthetic origins but is associated with less desirable odors in degraded truffles .

Research Implications

- Species Differentiation : The absence of 1-(methylthio)-propane and the dominance of 1-Propene, 1-(methylthio)-, (E)- in T. canaliculatum provide a chemical marker for distinguishing it from T. macrosporum and T. excavatum .

- Flavor Chemistry : The compound’s stability under storage conditions (e.g., low oxygen) makes it a focus for post-harvest preservation strategies in truffle industries .

Data Tables

Table 1: Relative Abundance in Tuber Species

| Compound | T. canaliculatum (%) | T. macrosporum (%) | T. excavatum (%) |

|---|---|---|---|

| 1-Propene, 1-(methylthio)-, (E)- | 15–20 | 5–10 | 5–10 |

| 1-(Methylthio)-propane | 0 | 8–12 | 8–12 |

| Dimethyl disulfide | <1 | <1 | <1 |

Table 2: Physicochemical Properties

| Property | 1-Propene, 1-(methylthio)-, (E)- | 1-(Methylthio)-propane | Dimethyl disulfide |

|---|---|---|---|

| Boiling Point (°C) | 92–94 | 118–120 | 109–110 |

| LogP (Octanol-Water) | 1.8 | 2.1 | 1.4 |

| Odor Threshold (ppb) | 0.5–1.0 | 2–5 | 0.1–0.3 |

Notes

- The E-isomer’s unique prevalence in T. canaliculatum suggests species-specific enzymatic activity favoring its synthesis over saturated analogues .

- Conflicting odor descriptors (e.g., "creamy green" vs. "garlic-like") in literature may arise from matrix effects in different truffle tissues or analytical methodologies .

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction proceeds in two stages:

-

Initial Alkylation : A mixture of the thiol precursor and potassium tert-butoxide in DMSO is heated to 45°C for 1 hour to deprotonate the thiol, generating a thiolate ion.

-

Nucleophilic Substitution : The thiolate ion reacts with a propenyl bromide derivative at room temperature (25°C) over 24 hours, yielding the target compound via an mechanism.

The use of DMSO as a polar aprotic solvent enhances the nucleophilicity of the thiolate ion, while the steric bulk of tert-butoxide minimizes side reactions such as elimination.

Yield and Optimization

This method achieves a yield of 74% under optimized conditions. Key parameters influencing the yield include:

Table 1: Summary of Alkylation Method Parameters

| Parameter | Value | Role in Reaction |

|---|---|---|

| Base | Potassium tert-butoxide | Deprotonates thiol to thiolate |

| Solvent | DMSO | Stabilizes ionic intermediates |

| Temperature (Stage 1) | 45°C | Accelerates deprotonation |

| Temperature (Stage 2) | 25°C | Facilitates substitution |

| Reaction Time (Total) | 25 hours | Ensures completion |

| Yield | 74% | - |

Stereochemical Control and Isomerization

The synthesis of (E)-1-propene, 1-(methylthio)- requires careful control of stereochemistry to avoid formation of the (Z)-isomer. Thermodynamic data from the National Institute of Standards and Technology (NIST) reveal that the isomerization enthalpy () for the (Z)-to-(E) transition is in tetrahydrofuran (THF). This small energy difference implies that mild heating or prolonged reaction times could favor the thermodynamically more stable (E)-isomer.

Strategies for Enhancing (E)-Selectivity

-

Catalytic Additives : Lewis acids such as may coordinate to the sulfur atom, stabilizing the transition state favoring the (E)-configuration.

-

Solvent Effects : Non-polar solvents like hexane reduce solvation of the transition state, promoting stereoselectivity.

Alternative Synthetic Routes

While the alkylation method remains predominant, exploratory approaches have been investigated:

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between methylthiolate and propenyl halides represents a potential avenue. Preliminary trials using as a catalyst showed modest yields (<50%), necessitating further optimization.

Industrial-Scale Production Challenges

Scaling the alkylation method poses challenges due to DMSO’s high boiling point (189°C) and difficulty in removal. Alternative solvents such as dimethylformamide (DMF) have been tested but resulted in reduced yields (≤60%) . Recent advances in continuous flow chemistry may mitigate these issues by improving heat and mass transfer.

Q & A

Basic: What are the recommended synthetic routes for (E)-1-propene, 1-(methylthio)-, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves thiol-ene reactions or nucleophilic substitution of 1-chloropropene with methylthiolate. For stereochemical control:

- Use Zaitsev-directed elimination with a bulky base (e.g., LDA) to favor the (E)-isomer.

- Confirm stereochemistry via NMR coupling constants (e.g., for trans-vinyl protons) and polarimetry if chiral centers exist.

- Employ GC-MS or HPLC with chiral columns to quantify enantiomeric excess .

Basic: How should researchers characterize the physicochemical properties of (E)-1-propene, 1-(methylthio)-?

Methodological Answer:

- Boiling point/thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

- Solubility : Perform phase partitioning experiments in solvents like hexane, DMSO, or water (logP calculations via HPLC retention times).

- Reactivity : Test with electrophiles (e.g., bromine in CCl₄ for double bond addition) and monitor via FTIR for functional group changes (C=S stretch at ~600–700 cm⁻¹) .

Advanced: What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, Mulliken charges, and frontier molecular orbitals (HOMO/LUMO).

- Transition state analysis : Use intrinsic reaction coordinate (IRC) calculations to validate reaction mechanisms (e.g., thiol-ene click reactions).

- Compare computational results with experimental UV-Vis spectra (TD-DFT) or X-ray crystallography data .

Advanced: How can contradictory kinetic data in radical addition reactions involving (E)-1-propene, 1-(methylthio)- be resolved?

Methodological Answer:

- Control experiments : Isolate intermediates via freeze-quench techniques and characterize via EPR spectroscopy for radical identification.

- Systematic variable testing : Vary initiator concentrations (e.g., AIBN) and monitor reaction rates via in-situ FTIR or Raman.

- Apply Marcus theory to analyze electron-transfer steps and identify outliers in Arrhenius plots .

Basic: What analytical techniques are critical for quantifying trace impurities in synthesized (E)-1-propene, 1-(methylthio)-?

Methodological Answer:

- GC-MS with headspace sampling : Detect volatile impurities (e.g., residual thiols or alkenes).

- NMR relaxation methods (e.g., measurements) to identify low-concentration species.

- ICP-MS for sulfur-containing byproducts if metal catalysts are used .

Advanced: How does the steric and electronic effects of the methylthio group influence regioselectivity in Diels-Alder reactions?

Methodological Answer:

- Competition experiments : Compare reaction rates and endo/exo ratios with/without the methylthio group using -labeled reactants.

- Hammett analysis : Correlate substituent effects (σ values) with transition state energies.

- Molecular dynamics simulations : Model steric clashes in the transition state using software like Gaussian or ORCA .

Basic: What protocols ensure safe handling and storage of (E)-1-propene, 1-(methylthio)- given its reactivity?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at ≤4°C in amber glass to prevent light-induced decomposition.

- Reactivity mitigation : Add stabilizers like BHT (butylated hydroxytoluene) for radical-prone reactions.

- Ventilation : Use fume hoods with sulfur-specific scrubbers due to potential H₂S release .

Advanced: How can researchers validate the environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis studies : Expose to UV light (254 nm) and analyze products via LC-QTOF-MS.

- Biodegradation assays : Use soil microcosms with GC-MS to track metabolite formation (e.g., methyl sulfoxide or propene derivatives).

- Ecotoxicity modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict LC₅₀ values for aquatic organisms .

Advanced: What strategies address inconsistencies in NMR spectral assignments for (E)-1-propene, 1-(methylthio)-?

Methodological Answer:

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign coupling networks.

- Isotopic labeling : Synthesize -enriched analogs to distinguish sulfur-related splitting.

- Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes affecting chemical shifts .

Basic: How to design a reproducible catalytic system for asymmetric synthesis using this compound?

Methodological Answer:

- Ligand screening : Test chiral phosphines or N-heterocyclic carbenes (NHCs) in palladium-catalyzed couplings.

- Enantioselectivity optimization : Use a DoE (Design of Experiments) approach varying solvent polarity, temperature, and catalyst loading.

- Mechanistic probes : Conduct kinetic isotopic effects (KIE) studies to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.